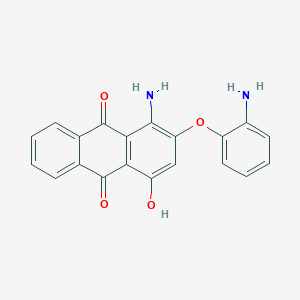
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthracene family, which is characterized by three fused benzene rings
Méthodes De Préparation
The synthesis of 1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: Hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide.
Coupling: The final step involves coupling the aminophenoxy group to the anthracene core, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may vary slightly but generally follow similar steps with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into different hydroxyanthracene derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like DCC. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential use in biological staining and imaging due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells. Additionally, the compound’s ability to form reactive oxygen species (ROS) can lead to oxidative stress in cells, further contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
1-Amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1-Amino-2-(2-hydroxyphenoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a hydroxy group instead of an amino group.
1-Amino-2-(2-aminophenoxy)-4-methoxyanthracene-9,10-dione: Contains a methoxy group instead of a hydroxy group.
1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): A chelating agent with a similar aminophenoxy structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110732-19-9 |
|---|---|
Formule moléculaire |
C20H14N2O4 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
1-amino-2-(2-aminophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4/c21-12-7-3-4-8-14(12)26-15-9-13(23)16-17(18(15)22)20(25)11-6-2-1-5-10(11)19(16)24/h1-9,23H,21-22H2 |
Clé InChI |
YWZBTRGZTAMJLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=CC=C4N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




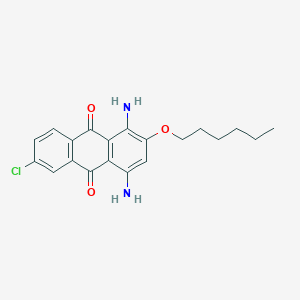
![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
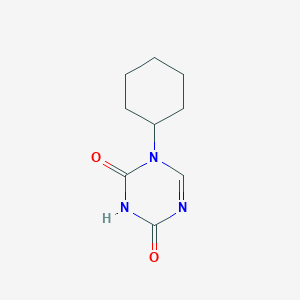

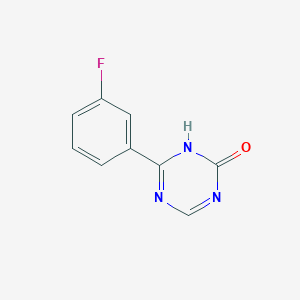
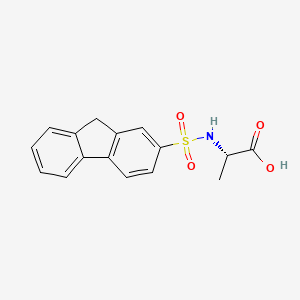
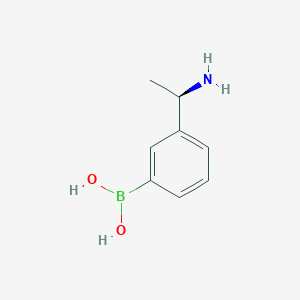

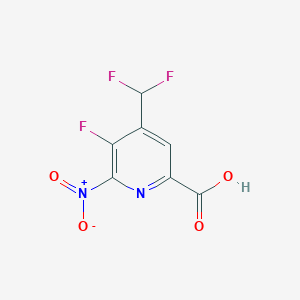
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)

